Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate is a chemical compound with the molecular formula C13H19N3O2
Preparation Methods
The synthesis of tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-amino-3-(pyridin-2-yl)azetidine-1-carboxylate: This compound has a similar structure but differs in the position of the amino group on the pyridine ring.
Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate: Another similar compound with the amino group at a different position on the pyridine ring.
Properties
Molecular Formula |
C13H20N4O2 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-9(8-17)16-11-10(14)5-4-6-15-11/h4-6,9H,7-8,14H2,1-3H3,(H,15,16) |
InChI Key |
PFRMKJHFVJJKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=C(C=CC=N2)N |
Origin of Product |
United States |
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